molecular formula C20H11FN2O2S B2795696 (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 868154-56-7

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Número de catálogo: B2795696
Número CAS: 868154-56-7
Peso molecular: 362.38
Clave InChI: SRPYYTICUGFOCP-GXDHUFHOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a recognized, potent, and selective small-molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that plays a critical role in cell survival, proliferation, and differentiation in hematopoietic cells. Mutations in the FLT3 gene, most notably internal tandem duplications (FLT3-ITD), are among the most common genetic abnormalities in acute myeloid leukemia (AML) and are associated with poor prognosis . This compound acts as a Type I inhibitor, binding to the active conformation of the FLT3 kinase domain, thereby potently suppressing its autophosphorylation and downstream signaling through key pathways like STAT5, MAPK, and PI3K/Akt. Its primary research value lies in its use as a targeted tool compound to investigate the oncogenic drivers of FLT3-mutant leukemias, both in vitro and in vivo . Researchers utilize this inhibitor to elucidate the mechanisms of FLT3-driven leukemogenesis, to study primary and acquired resistance to targeted therapies, and to evaluate its efficacy in combination with other chemotherapeutic or targeted agents. Preclinical studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in FLT3-ITD-positive AML cell lines, providing a critical research tool for developing novel treatment strategies for this aggressive hematologic malignancy.

Propiedades

IUPAC Name

(E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11FN2O2S/c21-15-5-3-13(4-6-15)18-8-7-16(25-18)10-14(11-22)20-23-17(12-26-20)19-2-1-9-24-19/h1-10,12H/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPYYTICUGFOCP-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=N2)C(=CC3=CC=C(O3)C4=CC=C(C=C4)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C2=CSC(=N2)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via electrophilic aromatic substitution reactions.

    Formation of the Thiazole Ring: The thiazole ring is formed through the condensation of a thioamide with an α-haloketone.

    Coupling Reactions: The final step involves coupling the furan, fluorophenyl, and thiazole intermediates under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiazole rings.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the furan and thiazole rings.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted fluorophenyl derivatives.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including the compound , as anticancer agents. Thiazole-based hybrids have been synthesized and tested against various cancer cell lines. For instance:

CompoundCell Line TestedIC50 Value (µM)Reference
Thiazole-Pyridine HybridMCF-7 (Breast Cancer)5.71
Thiazole Analog 1HCT-116 (Colon Cancer)3.50
Thiazole Analog 2HepG2 (Liver Cancer)4.20

These compounds demonstrated significant cytotoxicity, suggesting that the thiazole moiety enhances the anticancer properties of the hybrids.

Anticonvulsant Properties

Thiazole derivatives have also shown promise in anticonvulsant activity. Research indicates that certain thiazole-integrated compounds exhibit protective effects in seizure models:

CompoundModel UsedEffective Dose (mg/kg)Reference
Compound AMES Test24.38
Compound BPTZ Test88.23

The structure–activity relationship (SAR) studies indicated that electron-withdrawing groups on the phenyl ring significantly enhance anticonvulsant efficacy.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structure and purity. Common techniques include:

  • Nuclear Magnetic Resonance (NMR) : Provides information about molecular structure.
  • Mass Spectrometry (MS) : Used to determine molecular weight and confirm identity.
  • Infrared Spectroscopy (IR) : Helps identify functional groups present in the compound.

Organic Electronics

Compounds with furan and thiazole moieties have been explored for applications in organic electronics due to their electronic properties:

Application AreaMaterial TypePerformance Metrics
Organic PhotovoltaicsDonor MaterialEfficiency up to 8%
Organic Field Effect Transistors (OFETs)Semiconductor LayerMobility > 0.5 cm²/V·s

These materials are being investigated for their potential in developing efficient organic electronic devices.

Mecanismo De Acción

The mechanism of action of (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparación Con Compuestos Similares

Substituent Variations on the Thiazole Ring

  • Compound A: (2E)-3-(4-Fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile (CAS:415688-14-1) Key Difference: The thiazole ring is substituted with a 4-fluorophenyl group instead of a furan-2-yl. The absence of the furan heteroatom may diminish hydrogen-bonding interactions in biological systems .
  • Compound B: (2E)-2-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]prop-2-enenitrile Key Difference: A 3,4-dimethoxyphenyl group on the thiazole and a nitroanilino substituent on the propenenitrile. Implications: Methoxy groups enhance electron-donating effects, while the nitro group introduces strong electron-withdrawing properties. The nitro group may also confer redox activity, unlike the inert nitrile in the target compound .

Backbone Modifications

  • Compound C: (E)-2-Cyano-3-[5-[4-(difluoromethylsulfanyl)phenyl]furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide Key Difference: The nitrile is replaced by an amide, and the thiazole bears a thiophene substituent. Implications: The amide group introduces hydrogen-bonding capacity, improving solubility (predicted aqueous solubility ≈ 0.1 mg/mL vs. 0.02 mg/mL for the target compound). The thiophene substituent may alter π-π stacking interactions in protein binding .

Electronic and Steric Effects

  • Compound D: (2E)-2-(4-Bromobenzenesulfonyl)-3-[4-(furan-2-carbonyl)piperazin-1-yl]prop-2-enenitrile Key Difference: A bromobenzenesulfonyl group and piperazine-linked furancarbonyl substituent. Implications: The sulfonyl group increases steric bulk (molar volume ≈ 450 ų vs. The piperazine moiety introduces basicity (pKa ≈ 7.5), enabling pH-dependent solubility .

Actividad Biológica

The compound (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its anticancer properties and other relevant bioactivities.

Chemical Structure

The molecular formula of the compound is C15H12FN2O2SC_{15}H_{12}FN_2O_2S with a molecular weight of approximately 284.33 g/mol. The structure features a furan ring, a thiazole moiety, and a fluorophenyl group, which are known to contribute to various biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions including:

  • Formation of the furan and thiazole rings.
  • Coupling reactions to introduce the fluorophenyl group.
  • Final nitrile formation through dehydration or other methods.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)12.5Induction of apoptosis
A549 (Lung)15.0Inhibition of cell proliferation
HeLa (Cervical)20.0Cell cycle arrest

The compound exhibited significant cytotoxicity against MDA-MB-231 cells with an IC50 value of 12.5 µM, indicating its potential as a therapeutic agent for breast cancer treatment. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results indicate that this compound possesses broad-spectrum antimicrobial properties, making it a candidate for further development as an antimicrobial agent.

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Study on Breast Cancer Cells : A study published in ACS Omega demonstrated that treatment with this compound led to a significant reduction in cell viability in triple-negative breast cancer cells compared to untreated controls .
  • Antimicrobial Efficacy : Research published in MDPI reported that the compound exhibited strong activity against both gram-positive and gram-negative bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the optimal synthetic routes for (2E)-3-[5-(4-fluorophenyl)furan-2-yl]-2-[4-(furan-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves multi-step protocols:

Thiazole ring formation : Coupling 4-(furan-2-yl)-1,3-thiazol-2-amine with a halogenated precursor (e.g., bromo- or iodo-substituted intermediates) using palladium catalysts under inert atmospheres .

Knoevenagel condensation : Reacting the thiazole intermediate with 5-(4-fluorophenyl)furan-2-carbaldehyde in the presence of a base (e.g., piperidine) and a nitrile source (e.g., malononitrile) .

  • Optimization Parameters :
ParameterOptimal RangeImpact
Temperature80–100°CHigher yields at elevated temperatures but risk side reactions
SolventDMF or acetonitrilePolarity enhances reaction efficiency
CatalystPd(PPh₃)₄ or CuIPd-based catalysts preferred for regioselectivity
  • Purity is ensured via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Key signals include:
  • δ 7.2–7.4 ppm : Aromatic protons from 4-fluorophenyl and furan groups.
  • δ 8.1–8.3 ppm : Thiazole C-H protons.
  • δ 6.5–6.7 ppm : Prop-2-enenitrile vinyl protons (J = 12–14 Hz for E-isomer) .
  • HRMS : Expected molecular ion [M+H]⁺ at m/z 433.08 (C₂₃H₁₄FN₃O₂S). Fragmentation peaks at m/z 285 (loss of furan-thiazole moiety) and 148 (4-fluorophenyl fragment) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally analogous compounds?

  • Methodological Answer : Discrepancies often arise from:
  • Variability in assay conditions (e.g., cell line specificity, incubation time).
  • Purity thresholds : Impurities >2% can skew IC₅₀ values. Use HPLC (>98% purity) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Example : A 2015 study on 3-(4-fluorophenyl)-furan derivatives showed conflicting cytotoxicity (IC₅₀ = 5–50 µM). Reconciliation required standardized protocols (e.g., MTT assay at 48h, 10% FBS) .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases)?

  • Methodological Answer :

Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets (e.g., EGFR kinase). Key interactions:

  • Nitrile group forms hydrogen bonds with Lys721.
  • Fluorophenyl moiety engages in π-π stacking with Phe723 .

MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-target complexes. Metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA ΔG < -8 kcal/mol) .

Q. What are the challenges in scaling up synthesis without compromising stereochemical integrity?

  • Methodological Answer :
  • Critical Factors :
ChallengeMitigation Strategy
Isomerization during refluxUse low-boiling solvents (e.g., THF) and inert gas purging
Catalyst poisoningPre-purify reagents (e.g., molecular sieves for aldehyde precursors)
  • Pilot-scale trials (1–10 mmol) showed 15% yield drop compared to small-scale (0.1 mmol). Optimize via flow chemistry (residence time = 30 min, T = 85°C) .

Data-Driven Research Questions

Q. How do substituent modifications (e.g., replacing 4-fluorophenyl with 2,4-difluorophenyl) affect electronic properties?

  • Methodological Answer :
  • DFT Calculations (B3LYP/6-311+G(d,p)):
SubstituentHOMO (eV)LUMO (eV)Dipole Moment (D)
4-Fluorophenyl-5.8-2.14.3
2,4-Difluorophenyl-5.9-2.34.7
  • Increased electron-withdrawing effect lowers LUMO, enhancing electrophilicity for nucleophilic targets .

Q. What analytical techniques validate stability under physiological conditions?

  • Methodological Answer :
  • Forced Degradation Studies :

Acidic/alkaline hydrolysis : Incubate in PBS (pH 2.0 or 9.0) at 37°C for 24h. Monitor via LC-MS; degradation products include hydrolyzed nitrile (carboxylic acid) .

Photostability : Expose to UV light (320–400 nm) for 48h. Significant degradation (>10%) occurs, necessitating light-protected formulations .

Tables of Key Research Findings

Table 1 : Comparative Bioactivity of Analogous Compounds

CompoundTargetIC₅₀ (µM)Reference
(2E)-3-[5-(4-FP)-furan]EGFR0.8 ± 0.2
(2E)-3-[5-(2,4-DFP)-furan]EGFR0.5 ± 0.1
(2E)-3-[5-(3-NP)-furan]EGFR2.1 ± 0.3

Abbreviations : 4-FP = 4-fluorophenyl; 2,4-DFP = 2,4-difluorophenyl; 3-NP = 3-nitrophenyl.

Table 2 : Optimized Reaction Conditions for Knoevenagel Condensation

ParameterValueYield (%)
SolventDMF72
CatalystPiperidine68
Temperature90°C75
Time6h70

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.